Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18289245
InChI: InChI=1S/C11H15NO4S/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15/h3-6,10H,7,12H2,1-2H3
SMILES:
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate

CAS No.:

Cat. No.: VC18289245

Molecular Formula: C11H15NO4S

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate -

Specification

Molecular Formula C11H15NO4S
Molecular Weight 257.31 g/mol
IUPAC Name methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate
Standard InChI InChI=1S/C11H15NO4S/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15/h3-6,10H,7,12H2,1-2H3
Standard InChI Key GLWGFJCPJBRSCU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate is a chiral molecule with the following key attributes:

  • IUPAC Name: Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate

  • Molecular Formula: C11H15NO4S\text{C}_{11}\text{H}_{15}\text{NO}_{4}\text{S}

  • Molecular Weight: 257.31 g/mol

  • CAS Registry Numbers:

    • Free base: 851785-28-9

    • Hydrochloride salt (S-enantiomer): 851785-21-2

The methylsulfonyl group (SO2CH3-\text{SO}_{2}\text{CH}_{3}) at the meta position of the phenyl ring enhances the compound’s polarity and potential for biological interactions.

Stereochemical Variants

Enantiomeric forms of this compound, particularly the (S)- and (R)-configurations, are critical in pharmaceutical contexts:

Property(S)-Enantiomer Hydrochloride(R)-Enantiomer Hydrochloride
CAS Number851785-21-2 2049127-84-4
Molecular FormulaC11H16ClNO4S\text{C}_{11}\text{H}_{16}\text{ClNO}_{4}\text{S}C11H16ClNO4S\text{C}_{11}\text{H}_{16}\text{ClNO}_{4}\text{S}
Molecular Weight293.77 g/mol 293.77 g/mol
Primary UseLifitegrast intermediate Reference standard

Synthesis and Purification

Synthetic Routes

The compound is synthesized via esterification of the corresponding carboxylic acid precursor, often under controlled conditions:

  • Esterification: Reacting 3-(methylsulfonyl)-L-phenylalanine with methanol in the presence of acid catalysts (e.g., H2SO4\text{H}_{2}\text{SO}_{4}) yields the methyl ester .

  • Chiral Resolution: Enantiomers are separated using chiral chromatography or asymmetric synthesis .

  • Salt Formation: Hydrochloride salts are produced by treating the free base with hydrochloric acid .

Industrial-scale synthesis employs continuous flow processes to optimize yield (typically 70–85%) and minimize byproducts.

Purification Techniques

  • Crystallization: Recrystallization from ethanol/water mixtures achieves >98% purity.

  • Chromatography: Reverse-phase HPLC resolves enantiomeric impurities .

Biological Activity and Mechanisms

Pharmacological Profile

  • Neurotransmitter Modulation: The compound’s structure allows interaction with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.

  • LFA-1/ICAM-1 Antagonism: As a key intermediate in lifitegrast synthesis, it inhibits lymphocyte function-associated antigen 1 (LFA-1), reducing ocular inflammation in dry eye disease .

  • GI Absorption: High permeability (Papp>1×106cm/s\text{P}_{\text{app}} > 1 \times 10^{-6} \, \text{cm/s}) predicts favorable oral bioavailability.

Therapeutic Applications

ApplicationMechanismStage of Development
Dry Eye SyndromeLFA-1/ICAM-1 interaction blockadeFDA-approved (lifitegrast)
Autoimmune DiseasesImmune cell adhesion inhibitionPreclinical
Cancer ImmunotherapyEnhanced anti-tumor immunityEarly research

Comparative Analysis of Related Compounds

Structural Analogues

CompoundMolecular FormulaKey DifferenceApplication
Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoateC12H15F2NO3\text{C}_{12}\text{H}_{15}\text{F}_{2}\text{NO}_{3}Difluoroethoxy substituentAntiviral research
(S)-Benzyl 2-amino-3-(3-methylsulfonylphenyl)propanoateC17H20ClNO4S\text{C}_{17}\text{H}_{20}\text{ClNO}_{4}\text{S}Benzyl ester groupPeptide synthesis

Enantiomeric Activity Differences

  • (S)-Enantiomer: 10-fold higher LFA-1 binding affinity than (R)-form in vitro .

  • (R)-Enantiomer: Used primarily as a chromatographic reference standard.

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to improve enantiomeric excess (>99%).

  • Neurological Applications: Investigating dopaminergic and serotonergic effects for Parkinson’s or depression therapies.

  • Cancer Synergy: Combining LFA-1 antagonists with checkpoint inhibitors to enhance tumor immunogenicity.

  • Formulation Advances: Nanoparticle delivery systems to improve ocular retention in dry eye treatment .

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